3-Fluoropyridine-2,5-dicarboxylic acid
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Overview
Description
3-Fluoropyridine-2,5-dicarboxylic acid: is a fluorinated pyridine derivative Pyridine derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2,5-dicarboxylic acid can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For example, the fluorination of pyridine by complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) can yield fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of fluorinating agents and reaction conditions can vary depending on the desired product specifications and production scale.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like organolithiums and organomagnesiums.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 3-Fluoropyridine-2,5-dicarboxylic acid is used as a building block in the synthesis of various organic compounds. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, fluorinated pyridines are studied for their potential as imaging agents and probes.
Medicine: Fluorinated pyridines, including this compound, are explored for their potential therapeutic applications. They are investigated as potential drug candidates for various diseases due to their ability to interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for the development of new agricultural products with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in enhanced biological activity and selectivity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Bromo-2-fluoropyridine
Comparison: Compared to other fluorinated pyridines, 3-Fluoropyridine-2,5-dicarboxylic acid has unique properties due to the presence of two carboxylic acid groups and a fluorine atom at specific positions on the pyridine ring. This structural arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4FNO4 |
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Molecular Weight |
185.11 g/mol |
IUPAC Name |
3-fluoropyridine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C7H4FNO4/c8-4-1-3(6(10)11)2-9-5(4)7(12)13/h1-2H,(H,10,11)(H,12,13) |
InChI Key |
OUWOSCWMZDJLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)C(=O)O |
Origin of Product |
United States |
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